molecular formula C9H8Cl2 B13694370 2,4-Dichloro-1-cyclopropylbenzene

2,4-Dichloro-1-cyclopropylbenzene

Cat. No.: B13694370
M. Wt: 187.06 g/mol
InChI Key: WDZPAHPAJPEBIS-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a cyclopropyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-cyclopropylbenzene typically involves the cyclopropylation of 2,4-dichlorobenzene. One common method is the reaction of 2,4-dichlorobenzene with cyclopropylmagnesium bromide in the presence of a suitable catalyst, such as a palladium complex. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product through distillation or recrystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-cyclopropylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-1-cyclopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-cyclopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the binding of the cyclopropyl group to the active site of the target molecule, leading to inhibition or activation of the target’s function. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-cyclopropylbenzene is unique due to the presence of both chlorine atoms and a cyclopropyl group on the benzene ring.

Properties

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

2,4-dichloro-1-cyclopropylbenzene

InChI

InChI=1S/C9H8Cl2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2

InChI Key

WDZPAHPAJPEBIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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